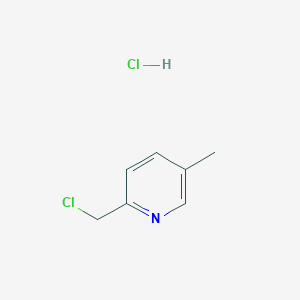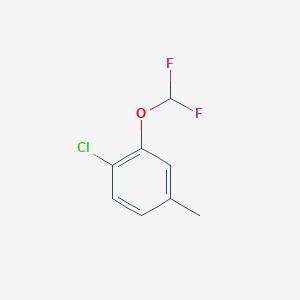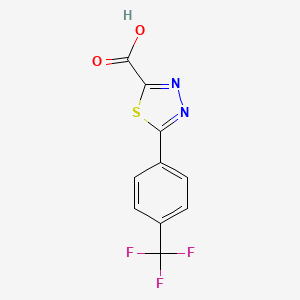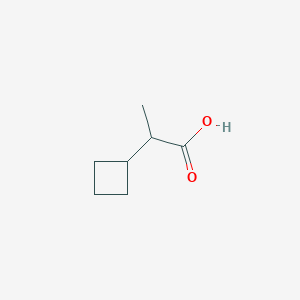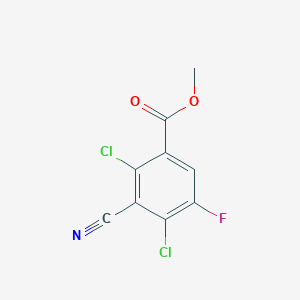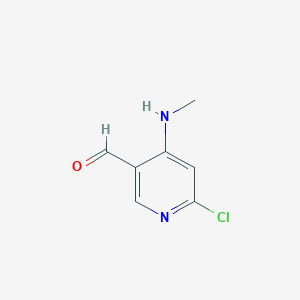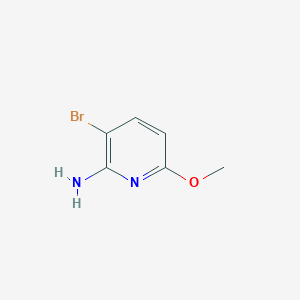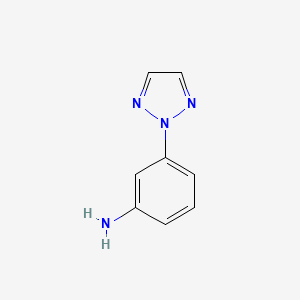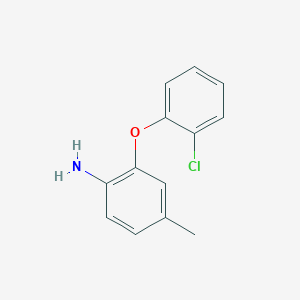
2-(2-Chlorophenoxy)-4-methylaniline
Overview
Description
“2-(2-Chlorophenoxy)-4-methylaniline” is a chemical compound. However, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of azo disperse dyes containing different kinds of ester groups based on benzisothiazole were synthesized by the coupling reaction of diazotization . Another study reported the synthesis of 2-[(2-(2-chlorophenoxy)phenyl]-5-phenylamino-1,3,4-oxadiazole .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenoxy)-4-methylaniline” is not explicitly mentioned in the search results. However, similar compounds have been studied. For example, the structure analysis of novel bisazo disperse dyes has been reported .
Chemical Reactions Analysis
The formation of the chlorophenoxy radical from the 2-chlorophenol molecule, a key precursor to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCCD/F), in unimolecular and bimolecular reactions in the gas phase has been studied . Another study discussed the formation of dioxins from the cross-condensation of PhRs with 2-CPRs and 2,4,6-TCPRs .
Scientific Research Applications
Synthesis and Characterization
2-(2-Chlorophenoxy)-4-methylaniline has been utilized in the synthesis of novel compounds. For example, Topçu et al. (2021) synthesized novel oxime derivatives using 2-chloro-4-methylaniline and other chloro-methylanilines. These compounds exhibited significant antioxidant activities and lipid peroxidation inhibition, showcasing their potential in addressing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).
Analytical Chemistry and Detection
In the field of analytical chemistry, 2-(2-Chlorophenoxy)-4-methylaniline derivatives have been analyzed to monitor environmental herbicide residues. Wintersteiger et al. (1999) developed a selective and sensitive method using high-performance liquid chromatography (HPLC) for quantitating chlorophenoxy acid herbicides, which include compounds related to 2-(2-Chlorophenoxy)-4-methylaniline (Wintersteiger, Goger, & Krautgartner, 1999).
Environmental Impact Studies
The impact of chlorophenoxy compounds, such as 2,4-D and MCPA which are structurally related to 2-(2-Chlorophenoxy)-4-methylaniline, on the environment and health has been studied. Stackelberg (2013) conducted a systematic review to evaluate the carcinogenic potential of these compounds. The review highlighted the need for further understanding of the interaction between genetic polymorphisms and exposure to chlorophenoxy compounds (Stackelberg, 2013).
Material Science Applications
In material science, the compound has been used in research related to the adsorption of hazardous substances from water. Kamaraj et al. (2018) investigated the use of zinc hydroxide for adsorbing 2-(2-methyl-4-chlorophenoxy) propionic acid, a related compound, from water, demonstrating its potential in environmental cleanup processes (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).
Spectroscopy and Chemical Analysis
Spectroscopic methods have been employed to analyze derivatives of 2-(2-Chlorophenoxy)-4-methylaniline. Arjunan and Mohan (2009) conducted Fourier transform infrared and FT-Raman spectral analysis of 2-chloro-4-methylaniline. Their work contributes to the understanding of the vibrational properties of such compounds (Arjunan & Mohan, 2009).
Mechanism of Action
Target of Action
The primary target of 2-(2-Chlorophenoxy)-4-methylaniline is the Interleukin-8 (IL8) . It is also involved in neutrophil activation .
Mode of Action
It’s known that il8 has a higher affinity to receptors cxcr1 and cxcr2 , suggesting that the compound might interact with these receptors to exert its effects.
Biochemical Pathways
Given its target, it’s likely that it impacts thecytokine signaling pathway . This pathway is crucial for immune responses, and any changes could have downstream effects on inflammation and immune cell recruitment.
Result of Action
Given its target, it’s likely that it impactsneutrophil activation and the recruitment of immune cells .
Safety and Hazards
Future Directions
Future research directions could include further investigation into the potential applications of “2-(2-Chlorophenoxy)-4-methylaniline” and related compounds. For instance, 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been reported as a potent inhibitor of TRPM4, a cation channel implicated in cardiac diseases and prostate cancer .
properties
IUPAC Name |
2-(2-chlorophenoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-6-7-11(15)13(8-9)16-12-5-3-2-4-10(12)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPXHBGEONWGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



